![molecular formula C7H11N3O4 B14241291 Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate CAS No. 502483-26-3](/img/structure/B14241291.png)
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, a hydroxyimino group, and an acetyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate typically involves the esterification of 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The acetyldiazenyl group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate.
Reduction: The major product is Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate.
Substitution: The products depend on the nucleophile used, but common products include Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates.
Aplicaciones Científicas De Investigación
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the acetyldiazenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates
Uniqueness
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is unique due to the presence of both the acetyldiazenyl and hydroxyimino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
502483-26-3 |
|---|---|
Fórmula molecular |
C7H11N3O4 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
methyl 4-(acetyldiazenyl)-2-hydroxyiminobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-5(11)9-8-4-3-6(10-13)7(12)14-2/h13H,3-4H2,1-2H3 |
Clave InChI |
OBDNYBJKGVAJAS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=NCCC(=NO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
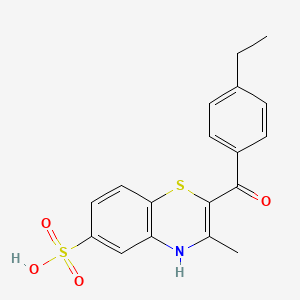
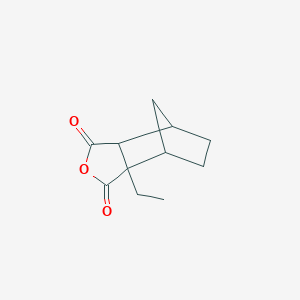
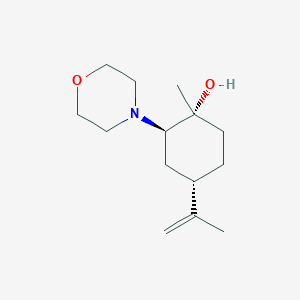
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
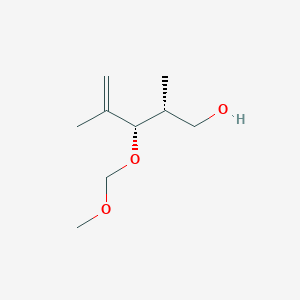

![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
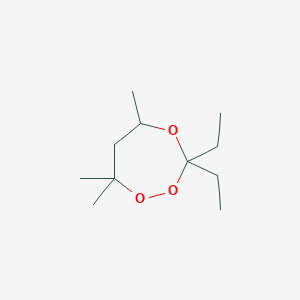
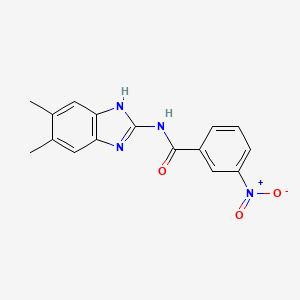
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
